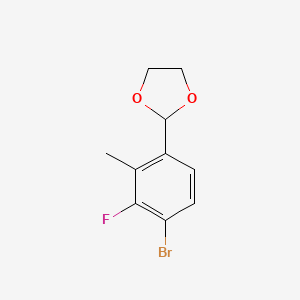

2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane

Description

Structural Context and Significance within Substituted 1,3-Dioxolane (B20135) Chemistry

From a structural standpoint, 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane is a cyclic acetal (B89532). The 1,3-dioxolane ring is synthesized by the condensation of a carbonyl compound (in this case, 4-bromo-3-fluoro-2-methylbenzaldehyde) with ethylene (B1197577) glycol. chemicalbook.comprepchem.com This functional group is of paramount importance in organic synthesis, primarily serving as a protecting group for aldehydes and ketones. nih.govorganic-chemistry.org The stability of the 1,3-dioxolane ring under neutral or basic conditions, and its facile cleavage under acidic conditions, make it an ideal tool for multi-step synthetic sequences. thieme-connect.de

The significance of this specific compound is further enhanced by the substitution pattern on the phenyl ring. The presence of a bromine atom at the 4-position, a fluorine atom at the 3-position, and a methyl group at the 2-position introduces a unique combination of electronic and steric properties. The bromo substituent is a particularly useful handle for synthetic transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are fundamental for the construction of complex molecular architectures. The fluorine atom can influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, a strategy widely employed in medicinal chemistry. researchgate.net The methyl group provides steric bulk, which can direct the regioselectivity of certain reactions.

Overview of Research Trajectories for Aryl-Substituted Dioxolanes

The research landscape for aryl-substituted dioxolanes is diverse and continues to expand. A significant trajectory involves their use as key intermediates in the synthesis of biologically active molecules. The 1,3-dioxolane scaffold is a feature in a number of compounds with demonstrated antifungal, antibacterial, and antiviral properties. chemicalbook.comnih.gov For instance, certain 1,3-dioxolane derivatives have been investigated as potential anti-HIV agents and adrenoreceptor antagonists. chemicalbook.com

Beyond medicinal chemistry, aryl-substituted dioxolanes are finding applications in materials science. The rigid aromatic core combined with the polar dioxolane ring can give rise to interesting liquid crystalline properties. Furthermore, the ability to polymerize the dioxolane ring has been explored in the development of solid polymer electrolytes for applications in lithium metal batteries. rsc.org The specific substitution on the aryl ring can be tailored to fine-tune the electronic and physical properties of the resulting materials.

Another area of investigation is in the fragrance and flavor industry, where the structural variations of aryl-substituted dioxolanes can lead to a wide range of olfactory properties. The synthesis of these compounds, often involving acid-catalyzed acetalization, is a mature and scalable process, making them attractive for commercial applications. nih.gov

Scope and Objectives of the Research Compendium

This research compendium aims to provide a comprehensive overview of the chemical properties and potential research avenues for this compound. Given the limited direct research on this specific molecule, the objectives are to:

Situate the compound within the broader context of substituted 1,3-dioxolane chemistry.

Elucidate its potential as a versatile synthetic intermediate by examining the reactivity of its key functional groups.

Explore potential applications in medicinal chemistry, materials science, and other areas of chemical research by drawing parallels with structurally related aryl-substituted dioxolanes.

By synthesizing information from the established chemistry of its structural analogs, this article seeks to underscore the potential of this compound and to encourage further empirical investigation into its unique properties and applications.

Data on Substituted 1,3-Dioxolanes

Table 1: General Properties and Synthetic Utility of the 1,3-Dioxolane Moiety

| Property | Description | Relevance to this compound |

| Functional Group | Cyclic Acetal | The core structure is formed from the reaction of an aldehyde with ethylene glycol. chemicalbook.comprepchem.com |

| Role in Synthesis | Protecting Group | Protects the aldehyde functionality from a wide range of reaction conditions. nih.govorganic-chemistry.org |

| Stability | Stable to bases, nucleophiles, and reducing agents. | Allows for selective modification of other parts of the molecule, such as the bromo-substituted aryl ring. |

| Cleavage Conditions | Labile to aqueous acid. | The protecting group can be easily removed to regenerate the aldehyde when needed. thieme-connect.de |

Table 2: Research Applications of Aryl-Substituted Dioxolanes

| Application Area | Examples of Research | Potential Relevance for this compound |

| Medicinal Chemistry | Synthesis of antifungal, antibacterial, and antiviral agents. chemicalbook.comnih.gov | The unique substitution pattern could lead to novel biologically active compounds. |

| Materials Science | Development of solid polymer electrolytes for batteries. rsc.org | The fluorine and bromine atoms could impart desirable properties to polymeric materials. |

| Organic Synthesis | Intermediates in cross-coupling reactions. | The bromo-substituent is a key functional group for building more complex molecules. |

| Fragrance Industry | Synthesis of aromatic compounds with specific scents. | The substituted phenyl ring could result in a unique fragrance profile. |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO2/c1-6-7(10-13-4-5-14-10)2-3-8(11)9(6)12/h2-3,10H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGJQINAPPRCSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)Br)C2OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.09 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Bromo 3 Fluoro 2 Methylphenyl 1,3 Dioxolane and Analogs

Ketalization and Acetalization Routes to 1,3-Dioxolane (B20135) Formation

The formation of the 1,3-dioxolane ring is a cornerstone of this synthesis, typically achieved through the protection of a carbonyl group. This transformation is crucial for modifying other parts of the molecule without affecting the aldehyde functionality.

Acid-Catalyzed Condensation of Aldehydes/Ketones with Ethylene (B1197577) Glycol

The most direct and widely employed method for the synthesis of 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane is the acid-catalyzed condensation of the corresponding aldehyde, 4-bromo-3-fluoro-2-methylbenzaldehyde, with ethylene glycol. prepchem.com This reversible reaction, known as acetalization, involves the nucleophilic attack of the diol on the protonated carbonyl carbon of the aldehyde.

A typical procedure involves refluxing a mixture of the aldehyde and ethylene glycol in a nonpolar solvent, such as toluene (B28343), in the presence of an acid catalyst. prepchem.com To drive the equilibrium towards the product, the water formed during the reaction is continuously removed, often using a Dean-Stark apparatus. prepchem.com A common catalyst for this transformation is p-toluenesulfonic acid (p-TsOH), though other acid catalysts can also be employed. prepchem.comorgsyn.org

The reaction progress can be monitored by techniques like gas-liquid chromatography to ensure the complete consumption of the starting aldehyde. prepchem.com Upon completion, a standard work-up procedure involving neutralization of the acid catalyst, washing with brine, and drying over an anhydrous salt like magnesium sulfate (B86663) is performed. The final product is then purified, typically by distillation under reduced pressure. prepchem.com

Optimization of Reaction Conditions and Catalyst Systems (e.g., Solvent Polarity, Temperature, Catalyst Loading)

The efficiency of the acetalization reaction is highly dependent on the reaction conditions, and their optimization is crucial for achieving high yields. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and catalyst loading.

Catalyst Systems: While p-toluenesulfonic acid is a common choice, other catalysts can be utilized. Studies on similar acetalization reactions have explored the use of various Lewis and Brønsted acids. For instance, computational studies have investigated the mechanism of benzaldehyde (B42025) acetalization using hydrochloric acid. aip.orgkemdikbud.go.id The acidity and loading of the catalyst are critical; sufficient catalyst is needed to promote the reaction at a reasonable rate, but excessive amounts can lead to side reactions.

Solvent Polarity: The choice of solvent plays a significant role in the reaction equilibrium. Aromatic, nonpolar solvents like toluene are often preferred as they facilitate the azeotropic removal of water using a Dean-Stark trap, thereby shifting the equilibrium towards the formation of the dioxolane. prepchem.com The use of a hydrophobic blend of solvents is crucial for the efficient functioning of the Dean-Stark apparatus.

Temperature: The reaction is typically carried out at the reflux temperature of the solvent to ensure a reasonable reaction rate and efficient removal of water. prepchem.com However, the optimal temperature can vary depending on the specific substrates and catalyst used.

Water Removal: The removal of water is paramount for driving the reaction to completion. The Dean-Stark apparatus is the most common method, but other techniques such as the use of dehydrating agents like triethyl orthoformate can also be employed, particularly when the equilibrium is unfavorable. orgsyn.org

Precursor Synthesis and Halogenation Strategies

The synthesis of the key intermediate, 4-bromo-3-fluoro-2-methylbenzaldehyde, requires the strategic introduction of the bromine, fluorine, and methyl substituents onto the aromatic ring, followed by the installation of the aldehyde functionality.

Regioselective Bromination of Fluorinated Toluene Derivatives

The regioselective introduction of a bromine atom is a critical step in the synthesis of the precursor. A common starting material for this transformation is 3-fluorotoluene (B1676563). The bromination of 3-fluorotoluene can be achieved using liquid bromine in the presence of a catalyst like iron powder in a solvent such as dichloroethane. guidechem.com This electrophilic aromatic substitution reaction yields a mixture of isomers, from which the desired 4-bromo-3-fluorotoluene (B33196) must be separated. guidechem.comguidechem.com Another approach involves the Sandmeyer reaction, starting from 4-amino-3-fluorotoluene hydrobromide, which is diazotized with sodium nitrite (B80452) and then treated with cuprous bromide in hydrobromic acid to yield 4-bromo-3-fluorotoluene. guidechem.com

The regioselectivity of electrophilic bromination is governed by the directing effects of the substituents on the aromatic ring. The methyl group is an activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. brainly.comchemistryguru.com.sg The interplay of these directing effects influences the position of bromination. In some cases, bromination is carried out in oleum, optionally in the presence of iodine, to achieve the desired regioselectivity for related compounds like 3-bromo-4-fluorobenzaldehyde (B1265969) from 4-fluorobenzaldehyde. google.comgoogleapis.com

Introduction of Fluorine via Nucleophilic Aromatic Substitution (SNAr) or Electrophilic Fluorination in Related Systems

While direct fluorination of the corresponding bromo-methyl-benzaldehyde might be challenging, the introduction of fluorine onto an aromatic ring can be accomplished through several methods in related systems.

Nucleophilic Aromatic Substitution (SNAr): This method involves the displacement of a suitable leaving group, such as a nitro group or another halogen, by a fluoride (B91410) ion. The reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. For instance, 4-bromo-2-methoxybenzaldehyde (B1278859) has been synthesized from 2-fluoro-4-bromobenzaldehyde via an SNAr reaction with sodium methoxide. google.com This illustrates the principle that a fluorine atom can be displaced by a nucleophile, and conversely, a fluoride ion can act as a nucleophile to displace another leaving group in an activated aromatic system.

Electrophilic Fluorination: This approach utilizes reagents that act as a source of "F+". Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly used for the electrophilic fluorination of electron-rich aromatic and heteroaromatic compounds. masterorganicchemistry.com Palladium-catalyzed ortho-fluorination of benzaldehydes has been achieved using orthanilic acids as transient directing groups and 1-fluoro-2,4,6-trimethylpyridinium (B8561614) salts as the fluorinating agent. nsf.govnih.gov

Methylation Strategies on Aromatic Cores

The introduction of the methyl group at the C2 position of the 4-bromo-3-fluorophenyl core is a key step. This can be achieved through various methylation strategies.

Directed Ortho-Metalation (DoM): This powerful technique allows for the regioselective functionalization of the position ortho to a directing metalation group (DMG). wikipedia.org A DMG, such as an amide or an oxazoline, directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho-position, creating an aryllithium species that can then react with an electrophilic methyl source like methyl iodide. uwindsor.carsc.org

Transition Metal-Catalyzed C-H Methylation: Recent advances have led to the development of catalytic methods for the ortho-methylation of arenes. Cobalt-catalyzed directed ortho C-H methylation using methyl tosylate as the methylating agent has been reported for substrates bearing nitrogen-containing directing groups. rsc.org Similarly, palladium-catalyzed ortho-methylation of benzaldehydes has been achieved using orthanilic acids as transient directing groups and potassium methyl trifluoroborate as the methyl source. nsf.gov Palladium-catalyzed denitrogenative cross-coupling of prepchem.comorgsyn.orgacs.org-benzotriazin-4(3H)-ones with a stable organoaluminum reagent, DABAL-Me3, also provides a route to ortho-methylated benzamides. nih.gov

Once the 4-bromo-3-fluoro-2-methyltoluene is synthesized, the final step towards the aldehyde precursor is the introduction of the formyl group. This can be accomplished through various methods, such as the ortho-formylation of a corresponding phenolic precursor or through metal-halogen exchange followed by reaction with a formylating agent like N,N-dimethylformamide (DMF). google.comorgsyn.org

Data Tables

Table 1: Key Compounds and Intermediates

| Compound Name | Structure | Role in Synthesis |

| This compound | Final Product | |

| 4-Bromo-3-fluoro-2-methylbenzaldehyde | Key Precursor | |

| Ethylene Glycol | Reagent | |

| 4-Bromo-3-fluorotoluene | Intermediate | |

| 3-Fluorotoluene | Starting Material |

Table 2: Common Reagents and Catalysts

| Reagent/Catalyst | Function |

| p-Toluenesulfonic acid | Acid catalyst for acetalization |

| Toluene | Solvent for acetalization |

| Bromine | Brominating agent |

| Iron powder | Catalyst for bromination |

| Sodium nitrite | Reagent for diazotization |

| Cuprous bromide | Reagent for Sandmeyer reaction |

| N-Fluorobenzenesulfonimide (NFSI) | Electrophilic fluorinating agent |

| n-Butyllithium | Strong base for directed ortho-metalation |

| Methyl iodide | Methylating agent |

| Palladium acetate | Catalyst for C-H methylation |

Organometallic Approaches in Related Phenyl-Dioxolane Syntheses

Organometallic reagents are pivotal in the synthesis of substituted phenyl-dioxolanes, offering versatile pathways for carbon-carbon bond formation and functional group introduction. These methods typically involve the generation of a highly reactive organometallic intermediate from a halogenated precursor, which can then be reacted with various electrophiles.

Grignard Reagent Formation and Subsequent Transformations (e.g., Bromo(3-fluoro-2-methylphenyl)magnesium)

Grignard reagents, or organomagnesium halides, are powerful nucleophiles widely used in organic synthesis. sigmaaldrich.com The formation of a Grignard reagent from an aryl halide, such as a substituted bromophenyl derivative, involves the reaction of the halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). mnstate.eduwikipedia.org The general formula for a Grignard reagent is R-Mg-X, where R is an organic group, and X is a halogen. wikipedia.org

In the context of synthesizing derivatives related to this compound, a key intermediate would be bromo(3-fluoro-2-methylphenyl)magnesium. This reagent would be prepared by reacting 1-bromo-3-fluoro-2-methylbenzene with magnesium metal. The carbon-magnesium bond in this Grignard reagent is highly polarized, rendering the carbon atom nucleophilic and capable of attacking a wide range of electrophiles. mnstate.edu

Subsequent transformations of this Grignard reagent could include:

Reaction with aldehydes and ketones: To introduce new carbon-carbon bonds and form secondary or tertiary alcohols.

Reaction with carbon dioxide: To yield carboxylic acids.

Reaction with esters: To produce tertiary alcohols. mnstate.edu

These transformations allow for the introduction of various functional groups onto the phenyl ring, which can then be further modified to produce a diverse range of analogs. The reactivity of the Grignard reagent is highly dependent on the reaction conditions, including the solvent and temperature. wikipedia.org

Table 1: Examples of Grignard Reagent Reactions

| Electrophile | Product Functional Group |

| Aldehyde | Secondary Alcohol |

| Ketone | Tertiary Alcohol |

| Carbon Dioxide | Carboxylic Acid |

| Ester | Tertiary Alcohol |

Lithium-Halogen Exchange Reactions and Further Derivatization

Lithium-halogen exchange is another fundamental method for preparing organometallic reagents, specifically organolithium compounds. wikipedia.org This reaction involves the treatment of an organic halide with an organolithium reagent, typically n-butyllithium or t-butyllithium. wikipedia.orgias.ac.in The exchange is generally very fast, often proceeding at low temperatures, and the rate of exchange follows the trend I > Br > Cl. wikipedia.orgharvard.edu

For the synthesis of derivatives of this compound, a lithium-halogen exchange on the bromo-substituted phenyl ring would generate a highly reactive aryllithium species. This intermediate can then be trapped with various electrophiles in a similar manner to Grignard reagents. The choice between a Grignard reaction and a lithium-halogen exchange often depends on the desired reactivity and the presence of other functional groups in the molecule. ias.ac.in

A key advantage of lithium-halogen exchange is its ability to be performed at very low temperatures, which can enhance selectivity in the presence of sensitive functional groups. harvard.edu The resulting organolithium compounds are generally more reactive than their Grignard counterparts.

Further derivatization of the aryllithium species can lead to a wide array of substituted phenyl-dioxolane analogs. For instance, reaction with a suitable electrophile can introduce a new substituent at the position formerly occupied by the bromine atom. This method provides a regioselective way to functionalize the aromatic ring. ias.ac.in

Advanced Synthetic Strategies for Complex Derivatives

The synthesis of complex derivatives of this compound often requires more sophisticated synthetic strategies that allow for precise control over bond formation and functional group manipulation.

Cross-Coupling Reactions Utilizing Halogenated Phenyl-Dioxolane Precursors (e.g., Suzuki-Miyaura in related systems)

The halogen atom on precursors like this compound serves as a valuable handle for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryls. mdpi.comuwindsor.ca This reaction typically involves the coupling of an organoboron compound (like a boronic acid or boronic ester) with an organic halide in the presence of a palladium catalyst and a base. mdpi.comyoutube.com

In this context, the bromo-substituted phenyl-dioxolane could be coupled with a variety of aryl or vinyl boronic acids to introduce new carbon frameworks. The mild reaction conditions and tolerance of a wide range of functional groups make the Suzuki-Miyaura reaction particularly suitable for the synthesis of complex molecules. uwindsor.ca

Table 2: Key Components of a Suzuki-Miyaura Cross-Coupling Reaction

| Component | Role | Example |

| Aryl Halide | Electrophilic Partner | This compound |

| Organoboron Reagent | Nucleophilic Partner | Phenylboronic acid |

| Palladium Catalyst | Facilitates the reaction | Pd(PPh₃)₄ |

| Base | Activates the organoboron reagent | Na₂CO₃, K₂CO₃ |

Photochemical Synthesis Pathways Employing Dioxolane Intermediates

Photochemical methods offer alternative pathways for the synthesis and modification of dioxolane-containing compounds. For instance, visible-light-mediated acetalization of aldehydes provides a mild and neutral condition for the formation of the dioxolane ring. organic-chemistry.org This approach can be advantageous when dealing with acid-sensitive substrates. organic-chemistry.org

Furthermore, photochemical reactions can be employed to introduce functional groups or to initiate cyclization reactions involving the dioxolane moiety or other parts of the molecule. While less common than traditional thermal methods, photochemical strategies can provide unique reactivity and access to structures that are difficult to obtain through other means. The application of photochemistry in the synthesis of complex derivatives of this compound would depend on the specific transformations desired.

Chemical Reactivity and Transformation Mechanisms of 2 4 Bromo 3 Fluoro 2 Methylphenyl 1,3 Dioxolane

Stability and Hydrolysis of the 1,3-Dioxolane (B20135) Moiety under Varying Conditions

The 1,3-dioxolane ring is a cyclic acetal (B89532), a functional group known for its distinct stability profile across different pH ranges. This characteristic is fundamental to its common use as a protecting group for aldehydes and ketones in multi-step organic synthesis. organic-chemistry.org Generally, acetals, including 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane, are stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions. organic-chemistry.orgthieme-connect.de

The stability can be summarized as follows:

| Condition | pH Range | Stability of 1,3-Dioxolane Moiety | Outcome |

| Acidic | pH < 7 | Labile | Hydrolysis to aldehyde and ethylene (B1197577) glycol |

| Neutral | pH ≈ 7 | Stable | No reaction |

| Basic | pH > 7 | Stable | No reaction |

The mechanism of acid-catalyzed hydrolysis begins with the protonation of one of the dioxolane oxygen atoms by an acid catalyst (e.g., H₃O⁺), which converts the oxygen into a good leaving group (a hydroxyl group). libretexts.org The C-O bond then cleaves, forming a resonance-stabilized oxocarbenium ion. This intermediate is subsequently attacked by a water molecule. A final deprotonation step regenerates the acid catalyst and yields the parent aldehyde (4-bromo-3-fluoro-2-methylbenzaldehyde) and ethylene glycol. youtube.com The reaction is reversible, and to drive it towards completion, an excess of water is typically used. libretexts.org This predictable reactivity allows for the selective deprotection of the carbonyl group without affecting the sensitive functionalities on the aromatic ring. Studies on similar dioxolane structures have confirmed that general acid catalysis is a key feature of the hydrolysis mechanism. nih.govacs.org

Reactivity of the Aromatic Ring Substituents

The polysubstituted phenyl ring offers multiple avenues for chemical modification, with the bromine atom being the most synthetically versatile substituent. The fluorine and methyl groups also possess latent reactivity that can be exploited under specific conditions.

The aryl bromide functionality is a cornerstone of modern cross-coupling chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Grignard Reagent Formation: The bromine atom can be converted into an organomagnesium species (a Grignard reagent) by reacting with magnesium metal. wikipedia.org This transformation inverts the polarity at the carbon atom, turning it from an electrophilic to a highly nucleophilic center. The presence of ortho-substituents (fluorine and methyl) can sterically hinder the reaction, but successful Grignard formation from encumbered aryl halides is well-documented, often requiring activated magnesium or specific reaction conditions. rsc.orgrsc.orgresearchgate.net The resulting Grignard reagent, 2-(3-fluoro-2-methyl-4-(magnesiobromo)phenyl)-1,3-dioxolane, can then react with a wide range of electrophiles.

Palladium-Catalyzed Cross-Coupling Reactions: The aryl bromide is an excellent substrate for numerous palladium-catalyzed reactions.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (like a boronic acid or ester) to form a new C-C bond, yielding biaryl structures. wikipedia.orglibretexts.org This is a robust and widely used method with high functional group tolerance. nih.gov

Carbonylation: In the presence of carbon monoxide, a palladium catalyst, and a suitable nucleophile, the aryl bromide can be converted into various carbonyl compounds. researchgate.netnih.gov For example, using an alcohol as the nucleophile yields an ester, while using an amine yields an amide. researchgate.netnih.gov This reaction provides a direct route to carboxylic acid derivatives.

A summary of potential transformations involving the bromine substituent is presented below.

| Reaction | Reagents | Product Functional Group |

| Grignard Formation | Mg, THF | -MgBr |

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, base | -R (e.g., aryl, vinyl) |

| Heck Coupling | Alkene, Pd catalyst, base | -CH=CHR |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, base | -NR₂ |

| Carbonylation (Esterification) | CO, R'OH, Pd catalyst, base | -COOR' |

| Carbonylation (Amidation) | CO, R'₂NH, Pd catalyst, base | -CONR'₂ |

While less reactive than the bromine atom, the fluorine and methyl groups can also undergo specific transformations.

Fluorine Group: The carbon-fluorine bond is the strongest carbon-halogen bond, making the aryl fluoride (B91410) relatively inert. Nucleophilic aromatic substitution (SNAr) to displace the fluoride is challenging because the ring lacks strong electron-withdrawing groups in positions ortho or para to the fluorine. nih.gov However, SNAr reactions on non-activated aryl fluorides can be achieved under forcing conditions with strong nucleophiles and specific catalysts. rsc.org For instance, reaction with certain amide enolates has been shown to displace fluoride from non-activated rings. rsc.org

Methyl Group: The methyl group attached to the aromatic ring is susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the benzylic carbon to a carboxylic acid, provided the other functional groups can withstand the harsh conditions. doubtnut.comlibretexts.orgchemguide.co.uk The dioxolane moiety is generally stable to oxidation, making this transformation feasible. organic-chemistry.org Milder or more selective reagents can also be employed to achieve partial oxidation to the aldehyde stage. thieme-connect.de

Ring-Opening Reactions and Subsequent Transformations of the Dioxolane Ring

Beyond acid-catalyzed hydrolysis, the 1,3-dioxolane ring can be opened under reductive conditions. The combination of a hydride source, such as lithium aluminum hydride (LiAlH₄), with a Lewis acid like aluminum chloride (AlCl₃) facilitates the reductive cleavage of the acetal. cdnsciencepub.com This reaction does not yield the parent aldehyde but instead produces a β-hydroxy ether. The mechanism involves coordination of the Lewis acid to one of the dioxolane oxygens, which promotes ring opening to form a stabilized oxocarbenium ion intermediate. This intermediate is then attacked by a hydride ion (from LiAlH₄) to afford the final product, 2-((4-bromo-3-fluoro-2-methylbenzyl)oxy)ethan-1-ol. This transformation provides a synthetic route from a protected aldehyde to a different functional group arrangement, highlighting the versatility of the dioxolane moiety beyond its role as a simple protecting group.

Mechanistic Investigations of Key Reactions (e.g., Ruthenium-Catalyzed sp³ Arylation in related systems)

While specific mechanistic studies on this compound are not widely available, its structure suggests potential for advanced transformations like directed C-H activation. A relevant example is the ruthenium-catalyzed arylation of sp³ C-H bonds. In systems related to acetals, the oxygen atoms can act as directing groups to facilitate the activation of an adjacent C-H bond. nih.govrsc.orgnih.gov

A plausible catalytic cycle for a related ruthenium-catalyzed arylation of a C(sp³)-H bond adjacent to the acetal oxygen atoms, using an aryl halide (Ar-X) as the coupling partner, can be proposed based on established mechanisms: researchgate.net

Coordination and C-H Activation: The reaction initiates with the coordination of a Ru(II) catalyst to the oxygen atoms of the dioxolane ring. This is followed by a directed C-H activation step, where the ruthenium center cleaves a C-H bond at the 2-position of the dioxolane ring, forming a five-membered ruthenacycle intermediate. This is often the rate-determining step.

Oxidative Addition: The aryl halide (Ar-X) undergoes oxidative addition to the ruthenium center, increasing its oxidation state from Ru(II) to Ru(IV).

Reductive Elimination: The newly introduced aryl group and the dioxolane fragment on the ruthenium center couple via reductive elimination. This step forms the new C-C bond, yielding the arylated product, and regenerates a Ru(II) species.

Catalyst Regeneration: The active Ru(II) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

This type of reaction showcases a modern approach to creating complex molecules by directly functionalizing otherwise inert C-H bonds, with the dioxolane moiety playing an active role in directing the reaction.

Role As a Synthetic Intermediate in Complex Molecular Construction

Precursor for Advanced Aromatic Scaffolds and Heterocyclic Systems (e.g., Triazole Compounds)

The development of novel heterocyclic compounds, particularly those containing the 1,2,4-triazole (B32235) ring, is of significant interest in medicinal chemistry and agrochemicals due to their broad spectrum of biological activities. researchgate.net Many potent fungicides and plant growth regulators incorporate both a 1,3-dioxolane (B20135) ring and a triazole moiety. nih.gov In the synthesis of these complex molecules, substituted dioxolanes often serve as key intermediates. nih.govnih.gov

While direct synthesis of a triazole from 2-(4-bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane is not prominently documented, its structure allows for its plausible use as a precursor. The aryl bromide functionality can be converted into other groups necessary for triazole synthesis. For instance, through palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling, an alkyne group could be introduced. Alternatively, the bromide could be converted to an azide. These transformations would furnish a precursor ready for a [3+2] cycloaddition reaction, a common method for forming triazole rings. nih.govmdpi.com The stability of the dioxolane protecting group is crucial during these steps, ensuring the aldehyde functionality remains intact for later-stage modifications.

Research on analogous structures has demonstrated the synthesis of various 1,2,4-triazole compounds containing 1,3-dioxolane rings, which have shown promising fungicidal and plant growth-regulating activities. nih.gov

| Dioxolane Precursor Class | Key Intermediate | Target Heterocycle | Synthetic Application |

|---|---|---|---|

| 2-(Bromomethyl)phenyl-1,3-dioxolanes | α-bromo acetal (B89532) | 1,2,4-Triazole | Nucleophilic substitution with triazole anion to form fungicides. nih.gov |

| 2-(Aryl)-1,3-dioxolanes with reactive groups | Aryl halide or triflate acetal | Substituted Bi-aryl Triazoles | Cross-coupling to build a bi-aryl scaffold, followed by triazole formation. |

| 2-(Azidomethyl)phenyl-1,3-dioxolanes | α-azido acetal | 1,2,3-Triazole | Copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. mdpi.com |

Building Block in Multistep Organic Synthesis Campaigns

In lengthy, multistep synthetic sequences, the strategic use of protecting groups and versatile functional groups is paramount. The structure of this compound makes it an ideal building block for such campaigns. The 1,3-dioxolane group functions as a protecting group for the benzaldehyde (B42025), which is sensitive to both nucleophiles and oxidizing/reducing agents. This protection allows chemists to focus on modifying the molecule through its aryl bromide handle without unintended reactions at the aldehyde position.

The carbon-bromine bond is a cornerstone of modern organic synthesis, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. For example, it can readily participate in palladium-catalyzed cross-coupling reactions, including:

Suzuki Coupling: Reaction with boronic acids or esters to form bi-aryl compounds. nih.gov

Heck Coupling: Reaction with alkenes to form substituted styrenes.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.

Buchwald-Hartwig Amination: Reaction with amines to form aniline (B41778) derivatives.

Once the desired molecular framework is assembled via reactions at the bromide position, the synthesis can proceed to the next stage. A simple treatment with aqueous acid efficiently cleaves the dioxolane acetal, deprotecting the aldehyde. This newly liberated aldehyde can then be used for a variety of subsequent transformations, such as Wittig reactions, reductive aminations, or oxidation to a carboxylic acid, further extending the synthetic pathway.

Applications in the Synthesis of Scaffolds for Chemical Probe Development

Chemical probes are indispensable small-molecule tools used to interrogate biological processes and validate protein targets in drug discovery. rsc.org The development of potent and selective chemical probes often requires the synthesis of complex, highly decorated aromatic and heterocyclic scaffolds. nih.govresearchgate.net

This compound represents a valuable starting fragment for the synthesis of such probes. Its densely substituted phenyl ring can serve as a core scaffold onto which other pharmacophoric elements are attached. For instance, in the development of inhibitors for bromodomains—key epigenetic reader proteins—complex molecular architectures are often built from functionalized aromatic precursors. nih.gov A synthetic strategy could involve using the aryl bromide of the title compound to couple with another heterocyclic core via a Suzuki or Stille reaction. Following this key bond-forming event, the protected aldehyde could be unmasked and elaborated into a side chain designed to interact with specific amino acid residues in the target protein's binding pocket. The fluorine and methyl groups on the ring can play crucial roles in modulating the compound's binding affinity, selectivity, and pharmacokinetic properties.

| Synthetic Step | Reagents/Conditions | Purpose in Probe Synthesis | Example Application |

|---|---|---|---|

| Suzuki Cross-Coupling | Arylboronic acid, Pd catalyst, Base | Core scaffold construction (bi-aryl linkage). | Linking two key heterocyclic or aromatic systems. nih.gov |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Installation of nitrogen-based linkers or pharmacophores. | Connecting the core to a solubilizing group or binding element. |

| Acetal Deprotection | Aqueous Acid (e.g., HCl, H₂SO₄) | Unmasking a carbonyl group for further elaboration. | Revealing an aldehyde for conversion to an alcohol or amine. |

| Reductive Amination | Amine, Reducing Agent (e.g., NaBH(OAc)₃) | Converting an aldehyde into a secondary or tertiary amine. | Introducing a flexible, basic side chain to target polar interactions. |

Generation of Specialized Reagents from Dioxolane-Protected Intermediates

The aryl bromide of this compound can be transformed into highly reactive organometallic species, which serve as specialized nucleophilic reagents. The chemical inertness of the dioxolane group under the conditions required for these transformations is a critical advantage.

Two common methods for generating such reagents are:

Grignard Reagent Formation: Reaction with magnesium metal (Mg) in an etheral solvent like THF or diethyl ether results in the formation of an arylmagnesium bromide (a Grignard reagent). libretexts.orglibretexts.org

Organolithium Reagent Formation: Halogen-lithium exchange, typically performed at low temperatures with an alkyllithium reagent such as n-butyllithium or tert-butyllithium, converts the aryl bromide into a more reactive aryllithium species. thieme-connect.demasterorganicchemistry.com

These newly generated organometallic reagents are powerful carbon-based nucleophiles. They can react with a wide array of electrophiles to install new functional groups on the aromatic ring that would be difficult to introduce otherwise. The dioxolane-protected aldehyde remains untouched during this process. After the desired functional group has been added, the aldehyde can be deprotected, providing a disubstituted product ready for further synthetic manipulation.

| Electrophile | Product after Reaction and Workup | Installed Functional Group |

|---|---|---|

| Carbon Dioxide (CO₂) | Benzoic acid derivative | -COOH |

| Dimethylformamide (DMF) | Benzaldehyde derivative | -CHO thieme-connect.de |

| Aldehydes / Ketones | Secondary / Tertiary alcohol | -CR(OH)R' |

| Esters | Tertiary alcohol (after double addition) | -CR₂(OH) |

| Iodine (I₂) | Aryl iodide derivative | -I |

Structural Characterization and Analytical Methodologies in Research

Spectroscopic Analysis for Structure Elucidation

Spectroscopic techniques are fundamental for elucidating the molecular structure of a compound by providing information about its atomic composition, connectivity, and the chemical environment of its atoms.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane, ¹H, ¹³C, and ¹⁹F NMR would provide critical data.

¹H NMR: This technique would identify the number of different types of protons, their chemical environments, and their proximity to other protons. Expected signals would correspond to the methyl group protons, the aromatic protons, and the methylene protons of the dioxolane ring. The splitting patterns (coupling) between adjacent protons would help to establish the connectivity of the molecule.

¹³C NMR: This analysis would reveal the number of distinct carbon environments in the molecule. Signals would be expected for the methyl carbon, the carbons of the aromatic ring (with their chemical shifts influenced by the bromo and fluoro substituents), the acetal (B89532) carbon of the dioxolane ring, and the two equivalent methylene carbons of the dioxolane ring.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR would provide a specific signal for the fluorine nucleus. The chemical shift and coupling to nearby protons would confirm its position on the aromatic ring.

Hypothetical NMR Data Table

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Assignment |

| ¹H | 2.0 - 2.5 | Singlet | -CH₃ |

| 3.9 - 4.2 | Multiplet | -OCH₂CH₂O- | |

| 5.8 - 6.2 | Singlet | -CH(O)₂- | |

| 7.0 - 7.8 | Multiplets | Aromatic-H | |

| ¹³C | 15 - 25 | Quartet | -CH₃ |

| 65 - 70 | Triplet | -OCH₂CH₂O- | |

| 100 - 105 | Doublet | -CH(O)₂- | |

| 115 - 165 | Various | Aromatic-C | |

| ¹⁹F | -110 to -140 | Multiplet | Ar-F |

Note: This table is illustrative and based on typical chemical shift values for similar functional groups. Actual experimental values would be required for definitive structural confirmation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak corresponding to its exact mass. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one bromine atom (¹⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio). Fragmentation would likely involve the loss of the dioxolane ring or parts of it, and cleavage of the substituents from the aromatic ring.

Hypothetical Mass Spectrometry Data Table

| m/z Value | Possible Fragment Identity |

| [M]+ | Molecular Ion |

| [M - C₂H₄O]+ | Loss of ethylene (B1197577) oxide |

| [M - C₂H₅O₂]+ | Loss of the dioxolane moiety |

| [C₇H₅BrF]+ | Aromatic fragment |

Note: This table presents plausible fragmentation pathways. Actual data would be necessary for confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H bonds (aliphatic and aromatic), C-O bonds of the acetal, C-F bond, and C-Br bond, as well as aromatic C=C stretching vibrations.

Hypothetical IR Data Table

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 2850 - 3000 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1000 - 1300 | C-O Stretch | Acetal (Dioxolane) |

| 1000 - 1400 | C-F Stretch | Aryl Fluoride (B91410) |

| 500 - 600 | C-Br Stretch | Aryl Bromide |

Note: This table is a generalized representation of expected IR absorptions.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating components of a mixture, assessing the purity of a compound, and for its isolation.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Both GC and HPLC are powerful techniques for determining the purity of a sample.

Gas Chromatography (GC): Suitable for volatile and thermally stable compounds, GC would be an effective method to assess the purity of this compound. A pure sample would ideally show a single peak. The retention time would be a characteristic property of the compound under specific chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate).

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for a wide range of compounds. For the target molecule, reversed-phase HPLC would likely be employed, where the compound is separated based on its polarity. A purity assessment would involve monitoring the elution of the compound with a suitable detector (e.g., UV-Vis), with a pure sample exhibiting a single, sharp peak.

Supercritical Fluid Chromatography (SFC) for Enantiomeric Excess Determination (if applicable to chiral analogs)

The specified molecule, this compound, is not chiral. However, if chiral analogs were to be synthesized (for example, by using a chiral diol to form the dioxolane ring), Supercritical Fluid Chromatography (SFC) would be a highly effective technique for separating the enantiomers and determining the enantiomeric excess. Chiral SFC often provides faster and more efficient separations than chiral HPLC. This technique utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase and a chiral stationary phase to differentiate between the enantiomers.

X-ray Crystallography for Solid-State Structure Confirmation (for crystalline derivatives)

For instance, the study of crystalline derivatives of similar organic molecules allows for the precise measurement of the spatial orientation of the substituted phenyl ring relative to the dioxolane ring. It also confirms the puckered envelope or twist conformation of the five-membered dioxolane ring.

In a typical X-ray diffraction study, a single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. The key parameters derived from this analysis are presented in a crystallographic data table.

To illustrate the nature of the data obtained, the following table presents the crystallographic data for a related compound, 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene Oxide, which features a 2-phenyl-1,3-dioxolane moiety. mdpi.com

Table 1: Representative Crystallographic Data for 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene Oxide mdpi.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | |

| a | 4.5333(7) Å |

| b | 21.946(4) Å |

| c | 15.968(3) Å |

| α | 90° |

| β | 95.627(4)° |

| γ | 90° |

| Volume | 1581.0(4) ų |

| Z (molecules per unit cell) | 4 |

| Calculated Density | 1.438 g/cm³ |

| Temperature | 120 K |

This table showcases the fundamental crystallographic parameters that would be determined for a crystalline derivative of this compound. The unit cell dimensions define the size and shape of the repeating unit in the crystal lattice, while the space group describes the symmetry of the arrangement of molecules within the crystal. Such data is crucial for the definitive structural elucidation of new chemical entities.

Computational and Theoretical Investigations of 2 4 Bromo 3 Fluoro 2 Methylphenyl 1,3 Dioxolane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No published studies detailing quantum chemical calculations to determine the electronic structure or predict the reactivity of 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane were identified. Such studies would typically involve methods like Density Functional Theory (DFT) to calculate properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and atomic charges to understand the molecule's stability and reactive sites.

Molecular Dynamics Simulations to Understand Conformation and Interactions

There are no available research articles that report the use of molecular dynamics (MD) simulations to study the conformational landscape or intermolecular interactions of this compound. MD simulations would be employed to understand how the molecule behaves over time, including the flexibility of the dioxolane ring and the rotational freedom of the phenyl group, and how it might interact with other molecules or a solvent.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

No computational studies predicting the spectroscopic parameters of this compound have been published. Theoretical calculations are often used to compute ¹H and ¹³C NMR chemical shifts and infrared (IR) vibrational frequencies. These predicted spectra can be instrumental in confirming the identity and structure of a synthesized compound by comparing them to experimental data.

Mechanistic Pathway Elucidation through Transition State Calculations

A search for studies on the mechanistic pathways involving this compound yielded no results. Transition state calculations are a computational tool used to map out the energy profile of a chemical reaction, identify the structure of transition states, and calculate activation energies, thereby elucidating the step-by-step mechanism of a reaction. No such analyses have been reported for this specific molecule.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

While the synthesis of functionalized 1,3-dioxolanes is established, future research will likely focus on developing more sustainable and efficient pathways to molecules like 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane. Current methods often rely on the protection of a pre-functionalized benzaldehyde (B42025). Innovations may include:

Catalytic Systems: The use of heterogeneous catalysts, such as silica (B1680970) gel or alumina, could offer greener alternatives to traditional acid catalysts for the dioxolane formation, simplifying purification and catalyst recycling. researchgate.net

Late-Stage Functionalization: A paradigm shift would be to perform the halogenation and methylation on a simpler phenyl-1,3-dioxolane precursor. This approach allows for the diversification of analogues from a common intermediate but requires the development of highly regioselective catalytic methods to control the placement of the bromo, fluoro, and methyl groups on the aromatic ring.

Flow Chemistry: Continuous flow reactors can enhance reaction efficiency, safety, and scalability. Developing a flow-based synthesis would enable better control over reaction parameters, potentially increasing yield and purity while minimizing waste.

Bio-based Feedstocks: Long-term sustainability goals may drive research into synthesizing the aromatic core from renewable resources, moving away from petrochemical-derived starting materials.

Exploration of New Chemical Transformations and Reactivities

The true potential of this compound lies in the selective manipulation of its distinct functional groups. The interplay between the bromine, fluorine, and methyl groups on the aromatic ring presents a nuanced reactivity profile that is ripe for exploration.

The bromo group is the primary handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. Palladium-catalyzed reactions like Suzuki, Sonogashira, and Heck couplings can be envisioned to introduce a wide array of substituents. nih.govresearchgate.net The challenge and opportunity lie in achieving site-selectivity, especially in polyhalogenated systems where reaction conditions can be tuned to favor one site over another. nih.govnih.govacs.orgresearchgate.net

The fluoro group , while generally a poor leaving group in nucleophilic aromatic substitution, significantly influences the electronic properties of the ring. However, under specific conditions, such as the formation of highly reactive benzyne (B1209423) intermediates from ortho-dihalobenzenes, it can participate in unique transformations. stackexchange.comstackexchange.com The ortho-bromo-fluoro arrangement in this molecule is a classic precursor for generating benzyne, which can then be trapped by various dienophiles to create complex polycyclic structures.

The dioxolane moiety serves as a robust protecting group for the aldehyde functionality, stable under the basic or nucleophilic conditions typical of cross-coupling reactions. organic-chemistry.orgwikipedia.org Its selective removal under acidic conditions reveals the aldehyde, which can then undergo a host of secondary transformations. scielo.bracs.orgresearchgate.net This two-stage reactivity allows for the synthesis of complex, multifunctional molecules.

| Reactive Site | Reaction Type | Potential Reagents/Conditions | Resulting Structure/Application |

|---|---|---|---|

| C-Br Bond | Suzuki Coupling | Aryl boronic acid, Pd catalyst, base | Biaryl compounds for electronics or pharmaceuticals |

| C-Br Bond | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Aryl-alkynes for conjugated materials |

| C-Br and C-F Bonds | Benzyne Formation | Strong base (e.g., n-BuLi) or Mg | Diels-Alder cycloaddition with dienes (e.g., furan) |

| Dioxolane Group | Acid-Catalyzed Deprotection | Aqueous acid (e.g., HCl) | Reveals aldehyde for further functionalization |

| Deprotected Aldehyde | Wittig Reaction | Phosphonium ylide | Alkenyl derivatives |

| Deprotected Aldehyde | Reductive Amination | Amine, reducing agent (e.g., NaBH3CN) | Amine-containing derivatives |

Integration into Automated Synthesis Platforms

Automated synthesis platforms are revolutionizing drug discovery and materials science by enabling high-throughput synthesis and screening of compound libraries. nih.gov this compound is an ideal building block for such systems. Its stability and the presence of a key reactive handle (the bromine atom) make it suitable for inclusion in automated workflows.

Researchers can utilize this compound as a foundational scaffold, where automated cross-coupling reactions introduce a diverse set of chemical groups at the bromine position. Subsequent automated deprotection and further derivatization of the resulting aldehyde could rapidly generate large libraries of novel compounds for biological screening or materials property testing. This approach accelerates the discovery process, allowing for the exploration of a vast chemical space in a fraction of the time required by traditional methods. nih.gov

Advanced Materials Science Applications

The unique combination of halogens and a versatile functional group makes this compound a compelling building block for advanced materials.

Specialized Polymers

Incorporating this compound as a monomer into polymers could impart desirable properties. Halogenated polymers, particularly those containing fluorine, often exhibit enhanced thermal stability, chemical resistance, and specific dielectric properties. rsc.orgnih.govyoutube.com

Poly(aryl ether)s: The molecule could be used in nucleophilic aromatic substitution polymerization to create fluorinated and brominated poly(aryl ether)s. optica.orgresearchgate.net These materials are known for their high performance in electronics and aerospace due to their thermal stability and low dielectric constants. rsc.org

Functional Polymers: The dioxolane group can be carried through the polymerization and later deprotected to yield polymer chains decorated with aldehyde groups. These aldehydes can serve as sites for cross-linking, grafting other polymer chains, or attaching specific functional molecules, leading to materials with tailored properties for applications in sensors, membranes, or functional coatings. The parent polymer, poly(1,3-dioxolane), is itself a chemically recyclable thermoplastic, suggesting that incorporating this functionalized monomer could lead to more sustainable and high-performance materials. cornell.edunsf.govnih.govescholarship.org

| Property | Predicted Effect of Incorporating the Monomer | Rationale |

|---|---|---|

| Thermal Stability | Increase | Aromatic backbone and strong C-F bonds contribute to thermal resistance. |

| Flame Retardancy | Increase | Bromine and fluorine atoms act as flame retardants by interrupting combustion radical cycles. youtube.com |

| Refractive Index | Tunable | The high polarizability of bromine can increase the refractive index, which can be tuned by copolymerization. optica.org |

| Dielectric Constant | Decrease | The presence of fluorine typically lowers the dielectric constant, which is desirable for high-frequency electronics. rsc.org |

| Chemical Reactivity | Tunable Post-Polymerization | Deprotection of the dioxolane group provides reactive aldehyde sites for further modification. |

Supramolecular Assemblies

Supramolecular chemistry focuses on the non-covalent interactions that guide molecular self-assembly. The halogen atoms on the aromatic ring of this compound can act as halogen bond donors. nih.govacs.org Halogen bonding is a highly directional interaction that can be used to construct ordered crystalline materials and complex supramolecular structures. rsc.orgnih.govmdpi.com

Future research could explore how this molecule self-assembles in the solid state or in solution, potentially forming liquid crystals, gels, or porous organic frameworks. The directionality of halogen bonding, combined with π-stacking of the aromatic rings, could lead to novel materials with applications in organic electronics, gas storage, or catalysis. mdpi.com

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane, and how do halogen positioning and steric effects influence yield?

- Methodological Answer : The compound is synthesized via acid-catalyzed condensation of substituted bromo-fluoro-methylbenzaldehyde with ethylene glycol. The bromine atom at the 4-position and fluorine at the 3-position increase electrophilicity, facilitating nucleophilic attack during dioxolane ring formation. Steric hindrance from the methyl group at the 2-position may reduce reaction efficiency, requiring optimized stoichiometry (e.g., 1.2 equivalents of ethylene glycol) and prolonged reflux (12–24 hrs) to achieve yields >70% . Characterization via H/C NMR and HPLC (C18 column, acetonitrile/water mobile phase) confirms regioselectivity and purity.

Q. How do solubility and stability profiles impact experimental design for this compound?

- Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DCM, THF) but insoluble in water. Stability tests under varying pH (3–9) and temperature (25–60°C) reveal decomposition above 50°C or under strong acidic/basic conditions, necessitating storage at 2–8°C in amber vials to prevent photodegradation . For biological assays, DMSO stock solutions should be prepared fresh to avoid precipitation.

Q. What spectroscopic techniques are critical for structural confirmation?

- Methodological Answer :

- NMR : F NMR confirms fluorine substitution (δ ~ -110 ppm for aromatic F). H NMR distinguishes dioxolane protons as a triplet (δ 4.2–4.5 ppm) and methyl groups as a singlet (δ 2.3 ppm) .

- Mass Spectrometry : High-resolution ESI-MS ([M+H] expected at m/z 287.98) validates molecular weight.

- X-ray Crystallography : Resolves steric effects of the methyl group on phenyl ring planarity .

Advanced Research Questions

Q. How does the electronic interplay between bromine, fluorine, and methyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom serves as a leaving group in Suzuki-Miyaura couplings, while the electron-withdrawing fluorine enhances oxidative addition with Pd catalysts (e.g., Pd(PPh)). The methyl group’s steric bulk slows transmetallation, requiring higher temperatures (80–100°C) and longer reaction times (24–48 hrs). Control experiments with analogs lacking fluorine show 30% lower yields, highlighting fluorine’s role in stabilizing transition states .

Q. What contradictions exist in reported biological activities, and how can structure-activity relationship (SAR) studies resolve them?

- Methodological Answer : While reports acetylcholinesterase (AChE) inhibition (IC = 2.1 µM) for a chloro-fluoro analog, conflicting data suggest methyl substitution reduces binding affinity. SAR studies should compare AChE inhibition across analogs using:

- Enzyme Assays : Ellman’s method with donepezil as a positive control.

- Molecular Docking : AutoDock Vina simulations to map interactions with AChE’s catalytic triad (e.g., π-π stacking with Trp86).

Discrepancies may arise from methyl-induced torsional strain, which can be quantified via free-energy perturbation (FEP) calculations .

Q. What strategies mitigate halogen exchange side reactions during derivatization?

- Methodological Answer : Bromine-fluorine exchange is observed under basic conditions (e.g., KCO in DMF). To suppress this:

- Use mild bases (CsCO) and low temperatures (0–25°C).

- Employ bulky ligands (XPhos) to sterically shield the bromine.

- Monitor reaction progress via F NMR to detect nascent fluorinated byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.